3-Methyl-9H-pyrido[2,3-b]indole
Description
Historical Context and Discovery of 3-Methyl-9H-pyrido[2,3-b]indole
This compound, also known by its common name 2-Amino-3-methyl-α-carboline (MeAαC), is a heterocyclic aromatic amine. scbt.com Its discovery is rooted in the study of mutagens formed during the heating of organic materials. The compound was identified as a pyrolysate of protein, meaning it is formed through the chemical decomposition of proteins at high temperatures. scbt.comchemicalbook.com
Key historical findings include its isolation from the pyrolysis products of tryptophan, an amino acid. tandfonline.com Researchers also detected this compound in grilled foods and in cigarette smoke, indicating its formation during common processes like cooking and the burning of tobacco. nih.govwikipedia.org One of the early synthesis methods reported for this compound involves the reaction of 2-aminoindole with 3-amino-2-methylacrylonitril. wikipedia.org Its presence in such widely consumed products has made it a subject of scientific interest. wikipedia.org
Significance of this compound within Heterocyclic Amine and Pyridoindole Chemistry
This compound holds a significant position in the fields of heterocyclic amine and pyridoindole chemistry due to its distinct structure and properties. chemicalbook.comontosight.ai It belongs to the α-carboline subclass of pyridoindoles, which are characterized by a fused pyridine (B92270) and indole (B1671886) ring system. scbt.comontosight.airesearchgate.net This structural motif is found in many biologically active natural alkaloids. nih.govresearchgate.netnih.gov
The compound is a member of the broader class of heterocyclic aromatic amines (HAAs), a group of chemicals that can form when protein-rich foods are cooked at high temperatures. chemicalbook.comresearchgate.net The scientific importance of this compound stems primarily from its demonstrated mutagenic activity in experimental studies. chemicalbook.com It has shown potent mutagenic effects in tests using Salmonella typhimurium strains TA98 and TA100. chemicalbook.com Furthermore, it is considered a confirmed carcinogen based on experimental animal data, a classification supported by the International Agency for Research on Cancer (IARC), which lists it as a Group 2B carcinogen, possibly carcinogenic to humans. chemicalbook.comnih.gov
Its chemical structure consists of a fused ring system with a pyridine and an indole moiety, with a methyl group at the 3-position and an amino group at the 2-position. ontosight.aifda.gov This structure is closely related to 2-amino-9H-pyrido[2,3-b]indole (AαC), another prominent heterocyclic amine found in tobacco smoke and cooked foods. chemicalbook.comnih.govresearchgate.net The study of these and other pyridoindoles contributes to a deeper understanding of structure-activity relationships within this important class of heterocyclic compounds. nih.govbeilstein-journals.orgmdpi.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H11N3 | nih.govfda.gov |
| Molecular Weight | 197.24 g/mol | nih.gov |
| IUPAC Name | 3-methyl-9H-pyrido[2,3-b]indol-2-amine | nih.gov |
| CAS Number | 68006-83-7 | chemicalbook.comwikipedia.org |
| Appearance | Off-White Solid | chemicalbook.com |
| Melting Point | 236–238 °C | wikipedia.org |
Overview of Key Academic Research Areas on this compound
Academic research on this compound has concentrated on several key areas, driven by its formation, chemical nature, and biological activity.
Mutagenicity and Carcinogenicity: A significant body of research has focused on elucidating the mutagenic and carcinogenic properties of this compound. chemicalbook.comresearchgate.net Studies have investigated its ability to induce genetic mutations and its role in the development of cancer in animal models. nih.govresearchgate.net For example, research in male F344 rats explored its carcinogenicity. wikipedia.org
Formation and Occurrence: Researchers have extensively studied the conditions under which this compound is formed. This includes its generation during the pyrolysis of amino acids like tryptophan and its presence in high-temperature cooked meats and tobacco smoke condensate. nih.govwikipedia.orgresearchgate.net
Chemical Synthesis: The development of efficient synthetic routes to this compound and related pyridoindole derivatives is an active area of chemical research. researchgate.netrsc.org These studies are crucial for obtaining pure samples for biological testing and for exploring the synthesis of novel derivatives with potentially different properties. nih.govbeilstein-journals.org
Metabolism and Bioactivation: Understanding how the compound is metabolized is critical to understanding its biological effects. Research has explored its metabolic pathways, including the role of enzymes in its activation to reactive intermediates that can interact with cellular macromolecules. researchgate.netnih.gov
Analytical Method Development: The development of sensitive and specific analytical methods is essential for detecting and quantifying this compound in various complex matrices, such as food and biological samples. researchgate.net
| Research Area | Key Finding | Reference |
|---|---|---|
| Mutagenicity | Exhibits potent mutagenic principles toward Salmonella typhimurium TA98 and TA100. | chemicalbook.com |
| Carcinogenicity | Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Confirmed carcinogen in experimental animal models. | chemicalbook.comnih.gov |
| Occurrence | Found in grilled foods, pyrolysates of proteins, and cigarette smoke. | wikipedia.org |
| Precursor | Isolated from the pyrolysis product of the amino acid tryptophan. | tandfonline.com |
| Intestinal Tumorigenesis | In contrast to the related AαC, MeAαC did not affect intestinal tumorigenesis in a study on Min/+ mice. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)13-7-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCHBHJWVHWOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC3=CC=CC=C32)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503855 | |
| Record name | 3-Methyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76162-60-2 | |
| Record name | 3-Methyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Methyl 9h Pyrido 2,3 B Indole
Established Synthetic Routes to Pyridoindole Scaffolds and Derivatives
The construction of the pyrido[2,3-b]indole system can be achieved through various synthetic strategies, which can be broadly categorized into multistep sequences and more convergent one-pot methodologies.
Multistep Synthesis Approaches
Traditional methods for synthesizing pyrido[2,3-b]indole derivatives often involve sequential reactions, allowing for the controlled construction of the heterocyclic core. These multistep approaches provide flexibility in introducing a variety of substituents onto the final scaffold.
One such approach involves the "1,2,4-triazine" methodology, which has been utilized to design a series of novel 9H-pyrido[2,3-b]indole-based compounds. researchgate.netnih.gov Another multistep synthesis involves the reaction of N-(3-acetyl-1-(substituted)-1H-indol-2-yl)amides with a base like potassium tert-butoxide in a suitable solvent. rsc.org The reaction proceeds via an intramolecular cyclization to furnish the pyrido[2,3-b]indole ring system. rsc.org
A different strategy employs a palladium-catalyzed amidation followed by cyclization. rsc.org For instance, the coupling of a 3-bromo-1-ethyl-1H-indole-2-carbaldehyde with an amide, followed by an intramolecular cyclization, yields the corresponding pyrido[2,3-b]indole derivative. rsc.org This method highlights the utility of transition-metal catalysis in forming key C-N bonds.
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| N-(3-acetyl-1-(substituted)-1H-indol-2-yl)amides | t-BuOK, THF, 110 °C | 9-substituted-2-methyl-9H-pyrido[2,3-b]indol-4-ol | rsc.org |
| 3-bromo-1-ethyl-1H-indole-2-carbaldehyde, benzamide | Pd2(dba)3, BINAP, Cs2CO3, toluene | 9-ethyl-2-phenyl-9H-pyrido[2,3-b]indole | rsc.org |
| 1,2,4-triazine derivatives | Various reagents and conditions | 9H-pyrido[2,3-b]indole derivatives | researchgate.netnih.gov |
One-Pot Synthesis Strategies
To improve efficiency and reduce waste, one-pot syntheses have emerged as powerful alternatives to traditional multistep methods. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates.
A notable one-pot synthesis of pyrido[2,3-b]indoles involves a two-step sequence starting from isatin, an α-amino acid (like proline), and a dipolarophile (such as an alkyne or alkene). researchgate.netacs.orgacs.orgnih.gov The initial 1,3-dipolar cycloaddition reaction forms a spirooxindole intermediate, which then undergoes an intramolecular dehydrative transformation mediated by phosphorus oxychloride (POCl3) to yield the pyrido[2,3-b]indole core. researchgate.netacs.orgacs.orgnih.gov This method is versatile and accommodates a range of starting materials. acs.org
Another one-pot approach utilizes a manganese dioxide-mediated sequence starting from an activated alcohol. nih.gov This process involves an initial alcohol oxidation, followed by a Pictet-Spengler cyclization and subsequent oxidative aromatization to afford the β-carboline (a related isomer of pyrido[2,3-b]indole). nih.gov
Multicomponent reactions (MCRs) also offer an efficient route to pyrido[2,3-b]indole derivatives. For example, a three- or four-component reaction can be designed where the catalyst's strength dictates the reaction pathway, leading to the desired product with high regioselectivity. researchgate.net
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| Isatin, α-amino acid, dipolarophile | CuI or methanol, then POCl3 | Pyrido[2,3-b]indoles | researchgate.netacs.orgacs.orgnih.gov |
| Activated alcohol, tryptamine (B22526) derivative | MnO2 | β-carbolines | nih.gov |
| Indoles, aldehydes, isocyanoacetates | Yb(OTf)3 | Polyheterocyclic compounds | thieme-connect.com |
Specific Cyclization Reactions for Pyridoindole Formation
Several classic named reactions are cornerstones in the synthesis of the pyridoindole skeleton. These cyclization reactions are fundamental in forming the pyridine (B92270) ring fused to the indole (B1671886) core.
The Pictet-Spengler reaction is a widely used method for constructing tetrahydro-β-carboline frameworks, which are precursors to fully aromatic pyridoindoles. wikipedia.org The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular attack by the electron-rich indole ring. wikipedia.org
Variations of this reaction, such as the N-acyliminium ion Pictet-Spengler reaction, utilize an acylated iminium ion, which is a more potent electrophile, allowing the cyclization to proceed under milder conditions with a broader range of aromatic systems. wikipedia.org Furthermore, domino reactions incorporating a Pictet-Spengler cyclization have been developed to create complex polyheterocycles in a single pot. thieme-connect.com For instance, a sequence involving a Ugi reaction followed by a Pictet-Spengler cyclization can be employed. thieme-connect.com
| Reactants | Catalyst/Conditions | Product Type | Reference |
| β-arylethylamine, aldehyde/ketone | Acid catalyst (e.g., TFA, HCl) | Tetrahydro-β-carboline | wikipedia.orggoogle.com |
| Tryptamine derivative, aldehyde | Chiral amine, benzoic acid | Indoloquinolizidines | thieme-connect.com |
| Tryptamines, alkyl propiolates, 3-phenacylideneoxindoles | ZnCl2, CF3SO3H | 6,11-dihydro-5H-indolizino[8,7-b]indoles | thieme-connect.com |
Bischler-Napieralski Cyclization Approaches
The Bischler-Napieralski reaction is another key strategy for the synthesis of dihydroisoquinoline-type structures, which can be analogous to the pyridoindole system. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgorganic-chemistry.org The reaction is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org
While traditionally used for isoquinoline (B145761) synthesis, the principles of the Bischler-Napieralski reaction can be adapted for the construction of the pyrido[2,3-b]indole skeleton, particularly when the starting amide is derived from a tryptophan derivative.
| Substrate | Reagents | Product Type | Reference |
| β-arylethylamide | POCl3, P2O5, SnCl4 | Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |
Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles
A novel and efficient method for synthesizing pyrido[2,3-b]indoles involves the dehydrative transformation of spirooxindoles. researchgate.netacs.orgacs.orgnih.gov This strategy begins with the formation of a spirooxindole, typically through a 1,3-dipolar cycloaddition between an isatin, an α-amino acid, and a dipolarophile. researchgate.netacs.org The resulting spirooxindole, which contains a pyrroline (B1223166) ring, undergoes a ring expansion reaction when treated with a dehydrating agent like phosphorus oxychloride (POCl3). acs.org This POCl3-mediated intramolecular dehydrative transformation leads to the construction of the pyridine ring, affording the final pyrido[2,3-b]indole product. researchgate.netacs.org This reaction can be performed as a two-step, one-pot protocol starting directly from isatin, making it a highly efficient and versatile method. acs.orgacs.org
| Starting Material | Reagent | Product | Reference |
| Spirooxindole | POCl3 | Pyrido[2,3-b]indole | researchgate.netacs.orgacs.orgnih.gov |
| Isatin, proline, phenylacetylene | 1. CuI, MeCN 2. POCl3 | Pyrido[2,3-b]indole | researchgate.net |
Derivatization and Functionalization Strategies for 3-Methyl-9H-pyrido[2,3-b]indole Analogs
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogs. Functionalization strategies typically target the indole nitrogen (N-9), the pyridine nitrogen (N-1), and various carbon positions on both the pyridine and benzene (B151609) rings.
The generation of analogs from the α-carboline framework is achieved by introducing various functional groups at specific positions, which can significantly alter the molecule's chemical and physical properties. Key positions for substitution include the N-9, C-2, C-4, and C-6 positions.
N-9 Position: The indole nitrogen is a common site for alkylation or arylation. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride (NaH), a method also applied to the related β-carboline systems. analis.com.my Research on α-carboline derivatives has shown that the introduction of substituted benzyl (B1604629) groups, such as 3,5-dimethoxybenzyl and 3,4,5-trimethoxybenzyl, at the N-9 position is a key strategy in modifying the scaffold. nih.gov Similarly, the synthesis of 9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol demonstrates N-9 ethylation as part of a synthetic route. rsc.org
C-6 Position: The benzene portion of the indole ring can be functionalized. For example, the introduction of an acetyl group at the C-6 position has been explored as a sequential modification following N-9 benzylation to develop novel α-carboline derivatives. nih.gov
C-2 and C-4 Positions: The pyridine ring is also a target for substitution. Syntheses have been developed to produce analogs like 9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol, which features hydroxyl functionality at the C-4 position and a methyl group at C-2, in addition to the existing methyl group at C-3. rsc.org Other methodologies, such as the "1,2,4-triazine" method, have been used to create fluorophores with substituents like pyridinyl groups at the C-2 position of the main 9H-pyrido[2,3-b]indole skeleton. researchgate.netnih.govresearchgate.net
The following table summarizes examples of substitutions at various positions on the 9H-pyrido[2,3-b]indole scaffold.
| Position | Substituent Group | Resulting Compound Class | Reference |
| N-9 | 3,5-Dimethoxybenzyl | 9-Substituted-α-carboline | nih.gov |
| N-9 | 3,4,5-Trimethoxybenzyl | 9-Substituted-α-carboline | nih.gov |
| N-9 | Ethyl | 9-Ethyl-α-carboline | rsc.org |
| C-6 | Acetyl | 6-Acetyl-α-carboline | nih.gov |
| C-4 | Hydroxyl | 4-Hydroxy-α-carboline | rsc.org |
| C-2 | Pyridin-2-yl | 2-Substituted-α-carboline | researchgate.net |
Schiff bases, characterized by the C=N double bond of an imine functional group, are significant compounds in coordination chemistry and organic synthesis. wikipedia.org Their formation from pyridoindole aldehyde intermediates represents a key functionalization strategy. The general synthesis involves a nucleophilic addition of a primary amine to the carbonyl group of an aldehyde, followed by dehydration to yield the imine. wikipedia.org
The necessary precursors, pyrido[2,3-b]indole aldehydes, can be synthesized through methods analogous to those used for indole-3-carboxaldehydes, such as the Vilsmeier-Haack reaction which uses a Vilsmeier reagent (formed from a solvent like DMF and phosphorus oxychloride) to formylate the indole ring. google.com
Once the aldehyde intermediate is obtained, it can be condensed with a variety of primary amines to form the corresponding Schiff base. Studies on the closely related indole-3-carboxaldehyde (B46971) have demonstrated its reaction with amino acids like histidine and various aminophenols to produce novel heterocyclic Schiff bases. nih.gov This reaction is carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the stable imine product. google.com
The table below illustrates the types of primary amines that can be reacted with an indole aldehyde precursor to form Schiff bases.
| Aldehyde Precursor | Primary Amine | Resulting Structure Type | Reference |
| Indole-3-carboxaldehyde | L-Histidine | Indole Schiff Base of Histidine | nih.gov |
| Indole-3-carboxaldehyde | L-Glutamic acid | Indole Schiff Base of Glutamic Acid | nih.gov |
| Indole-3-carboxaldehyde | L-Aspartic acid | Indole Schiff Base of Aspartic Acid | nih.gov |
| Indole-3-carboxaldehyde | o-Aminophenol | Indole Schiff Base of Aminophenol | nih.gov |
| Ketone | p-Methylaniline | N-(3-methyl-2-butylimino)-4-methylaniline | google.com |
Reactivity and Advanced Reaction Mechanisms of this compound and its Analogs
The reactivity of the this compound ring system is governed by the electronic properties of its constituent rings and the influence of any attached substituents. The pyridine ring generally acts as an electron-withdrawing group, while the indole portion, particularly the nitrogen atom, can be electron-donating.
Substituents can profoundly impact chemical behavior by altering the electron density distribution across the aromatic system, thereby affecting reaction rates and regioselectivity. lumenlearning.comlibretexts.org These influences are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). lumenlearning.comucsb.edu
Electron-Donating Groups (EDGs): The 3-methyl group on the pyridine ring is a weak electron-donating group through induction. libretexts.org This can slightly increase the electron density of the pyridine ring. The indole nitrogen (N-9), if unsubstituted, possesses a lone pair that can be donated into the indole ring system, making it electron-rich and activating it towards certain reactions.
Electron-Withdrawing Groups (EWGs): The pyridine nitrogen itself makes the pyridine ring electron-deficient compared to a simple benzene ring. This generally deactivates the pyridine ring toward electrophilic substitution but can activate it for nucleophilic substitution.
Substituent Effects in Analogs: The introduction of further substituents modifies this electronic balance. For example, attaching an electron-withdrawing acetyl group at the C-6 position, as seen in some analogs, would decrease the electron density of the indole's benzene ring. nih.gov Conversely, methoxy (B1213986) groups, which are strong resonance-donating groups, can significantly alter electronic properties, as evidenced by their dramatic effect on the two-photon absorption cross-sections of certain α-carboline-based luminophores. researchgate.net The presence of an alkyl group on the N-9 nitrogen, such as an ethyl or benzyl group, can influence the steric environment and remove the possibility of hydrogen bond donation from the indole NH. nih.govrsc.org
Morita–Baylis–Hillman (MBH) Reaction: The Morita–Baylis–Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophile such as DABCO. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction is well-documented for aldehyde derivatives of the isomeric pyrido[3,4-b]indole (β-carboline) system. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov In these cases, 3-formyl-β-carbolines react with activated alkenes to produce highly functionalized allylic alcohols. beilstein-journals.orgnih.gov While the MBH reaction represents a significant pathway for functionalizing carboline scaffolds, its specific application to aldehyde derivatives of this compound is not as extensively reported in the available literature. However, the established reactivity of carboline aldehydes in the β-series suggests a potential pathway for similar transformations in the α-series.
Alkaline Hydrolysis: Hydrolysis under alkaline conditions is a fundamental reaction for cleaving ester and amide bonds. This pathway is relevant for derivatives of this compound that have been functionalized with such groups. For instance, a common step in the synthesis of carbolinone derivatives involves the hydrolysis of an intermediate acetoxy or other ester group. nih.govresearchgate.net In a typical procedure, an N-acetoxy-β-carboline derivative can be hydrolyzed using a solution of sodium hydroxide (B78521) (NaOH) in ethanol (B145695) to yield the corresponding β-carbolinone. nih.gov This demonstrates that ester functionalities attached to the core structure are susceptible to hydrolysis, a reaction pathway that can be used to unmask or transform functional groups in the synthesis of advanced analogs. Similarly, carbamoyl (B1232498) residues on related fused indole systems have also been subjected to hydrolysis. mdpi.com
Advanced Analytical Characterization in 3 Methyl 9h Pyrido 2,3 B Indole Research
Spectroscopic Techniques for Structural Elucidation of 3-Methyl-9H-pyrido[2,3-b]indole and its Metabolites
Spectroscopic methods are indispensable for delineating the molecular architecture of this compound and its derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, revealing detailed information about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H-NMR: In the ¹H-NMR spectrum of a related compound, 3-methyl-1H-indole, run in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different protons are observed. For instance, the methyl group protons (CH₃) typically appear as a singlet at approximately 2.31 parts per million (ppm). chemicalbook.com The protons on the aromatic rings resonate at lower fields, generally between 6.8 and 7.6 ppm, with their specific shifts and coupling patterns providing information about their positions on the indole (B1671886) ring. chemicalbook.com
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For 3-methyl-1H-indole, the carbon of the methyl group resonates at a high field, around 9.67 ppm. rsc.org The aromatic and heterocyclic carbons appear at lower fields, typically in the range of 110 to 138 ppm, reflecting their different electronic environments. rsc.org For instance, in a study of 3-methyl-1H-pyrrolo[2,3-b]pyridine, a structurally similar compound, the methyl carbon appeared at 9.87 ppm, and the aromatic carbons were observed between 110.11 and 149.14 ppm. rsc.org
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for 3-Methyl-1H-indole in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | ~2.31 | ~9.67 |
| Aromatic H | 6.8 - 7.6 | 110 - 138 |
Data is for the related compound 3-methyl-1H-indole and serves as a representative example. Actual shifts for this compound may vary.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to identify its metabolites. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures.
In a typical electron ionization (EI) mass spectrum of the related compound 3-methylindole (B30407) (skatole), the molecular ion ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 131, corresponding to its molecular weight. chemicalbook.comnist.gov The fragmentation pattern provides structural clues. For instance, a prominent fragment ion is often seen at m/z 130, resulting from the loss of a hydrogen atom. chemicalbook.com
LC-MS and tandem mass spectrometry (MS/MS) are particularly valuable for studying metabolites in biological samples. For example, a study on a novel pyrido[b]indole anticancer agent, SP-141, utilized LC-MS/MS for its quantification in mouse plasma. nih.gov The analysis was performed in the multiple reaction-monitoring (MRM) mode, using specific mass transitions (e.g., m/z 325.1 → 282.0 for SP-141) to ensure high selectivity and sensitivity. nih.gov This approach allows for the detection of the parent compound and its metabolites even at very low concentrations. nih.gov Similarly, LC-MS methods have been developed for the determination of 3-methylindole in porcine adipose tissue, demonstrating the technique's utility in various biological matrices. researchgate.netepa.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.
The IR spectrum of a related pyrido[2,3-b]indole derivative, 9-hexyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol, shows characteristic absorption bands. A broad band around 3410 cm⁻¹ is indicative of an O-H stretching vibration, while bands in the region of 2916 cm⁻¹ correspond to C-H stretching of alkyl groups. rsc.org Aromatic C-H stretching vibrations typically appear around 3035-3075 cm⁻¹. researchgate.net The presence of a C=N bond within the pyridine (B92270) ring would be expected to show an absorption in the 1685-1640 cm⁻¹ region. These characteristic absorption bands help to confirm the presence of the key functional groups within the molecular structure.
Chromatographic Methods for Isolation and Quantification of this compound in Complex Biological and Environmental Matrices
Chromatographic techniques are essential for separating this compound from complex mixtures, such as those found in biological and environmental samples, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridoindole compounds. Its versatility allows for the use of various detectors, making it suitable for both isolation and quantification.
In a typical HPLC method, the sample is injected into a column packed with a stationary phase (e.g., C18). A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. For instance, in the analysis of a novel pyrido[b]indole anticancer agent, SP-141, a Kinetex C18 column was used with a mobile phase consisting of a gradient of water and acetonitrile, both containing 0.1% formic acid. nih.gov
HPLC coupled with fluorescence detection offers high sensitivity for naturally fluorescent compounds or those that can be derivatized with a fluorescent tag. bohrium.com This is particularly relevant for indole-containing compounds, which often exhibit native fluorescence. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification. For example, in the analysis of 3,3'-diindolylmethane (B526164) (DIM), a metabolite of indole-3-carbinol, the retention time was 2.36 ± 0.04 minutes under specific chromatographic conditions. nih.gov The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for accurate quantification. mdpi.com HPLC methods have been successfully applied to quantify indole compounds in various matrices, including plasma and animal tissues. nih.govmdpi.com
Table 2: Summary of Analytical Techniques and Their Applications in Pyridoindole Research
| Technique | Information Obtained | Example Application |
|---|---|---|
| ¹H-NMR | Proton chemical environments, spin-spin coupling | Structural elucidation of 3-methyl-1H-indole chemicalbook.com |
| ¹³C-NMR | Carbon skeleton of the molecule | Characterization of 3-methyl-1H-pyrrolo[2,3-b]pyridine rsc.org |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Identification and quantification of pyrido[b]indole anticancer agents nih.gov |
| Infrared (IR) Spectroscopy | Presence of functional groups | Characterization of 9-hexyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol rsc.org |
| X-ray Crystallography | 3D molecular structure, bond lengths, and angles | Definitive structural analysis of crystalline derivatives sigmaaldrich.com |
| HPLC | Isolation, purification, and quantification | Quantification of 3,3'-diindolylmethane in plasma nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.nettsijournals.com This is achieved by using columns packed with smaller particles (typically less than 2 µm) and instrumentation capable of handling higher backpressures, up to 100 MPa or 15,000 psi. researchgate.netptfarm.pl The result is a dramatic reduction in analysis time and solvent consumption while maintaining or even improving separation efficiency. researchgate.netijpcbs.com
In the context of analyzing complex mixtures, such as those containing this compound and its isomers or metabolites, UPLC provides sharper peaks and better separation. nih.gov The technology's ability to generate high-resolution data quickly is particularly advantageous in demanding applications like forced degradation studies and the analysis of manufacturing intermediates. ptfarm.pl UPLC systems are often coupled with advanced detectors, such as photodiode array (PDA) and mass spectrometry (MS), further enhancing analytical capabilities. ptfarm.pl The increased peak concentrations and lower flow rates in UPLC are particularly beneficial for MS detection, as they promote greater ionization efficiency. ijpcbs.com
A key component of a UPLC system is the column. Modern UPLC columns, such as the Acquity BEH C18, utilize technologies like Ethylene Bridged Hybrid (BEH) particles to ensure durability under high pressure and a wide pH range. ptfarm.plijpcbs.com These columns are available in various dimensions, with shorter columns (e.g., 50mm) favoring faster analysis and higher sample throughput. ijpcbs.com
The following table outlines typical parameters for UPLC analysis, demonstrating the system's performance characteristics.
Table 1: Representative UPLC System Parameters and Performance
| Parameter | Typical Value/Range | Source |
|---|---|---|
| Column Type | Acquity UPLC BEH C18 (1.7 µm) | ijpcbs.comresearchgate.net |
| Column Dimensions | 2.1 mm x 50-100 mm | ijpcbs.com |
| Flow Rate | 0.2 - 0.6 mL/min | ijpcbs.comnih.gov |
| System Backpressure | ~6700 - 15000 psi | ptfarm.plnih.gov |
| Injection Volume | 0.8 - 10 µL | ijpcbs.comnih.gov |
| Detector | PDA, TUV, ELS, MS/MS | ijpcbs.comnih.gov |
| Linearity (R) | > 0.999 | nih.gov |
| Limits of Detection (LODs) | 0.002 - 0.02% | nih.gov |
| Relative Standard Deviation (RSDs) | 0.7 - 2.2% | nih.gov |
Solid-Phase Extraction (SPE) in Sample Preparation
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a complex matrix before their analysis by methods like UPLC. mdpi.com This is particularly crucial for detecting trace levels of compounds such as harmala alkaloids, a group to which this compound is related, in challenging samples like biological fluids and plant extracts. nih.govnih.gov
The principle of SPE involves passing a liquid sample through a solid sorbent material. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. This process effectively removes interfering matrix components and enriches the analyte concentration. nih.gov For harmala alkaloids, C18 sorbents are commonly used due to their effectiveness in retaining these compounds. nih.gov
On-line SPE systems, which directly couple the extraction process to the analytical instrument (e.g., capillary electrophoresis-mass spectrometry), can achieve significant preconcentration factors, sometimes up to 1000-fold. nih.gov This allows for the detection of analytes at extremely low concentrations, in the parts-per-trillion (pg/mL) range. nih.gov However, matrix effects, where other components in the sample extract interfere with the analyte's ionization in the mass spectrometer, can still be a challenge, especially for more polar compounds. nih.gov
Various SPE methods have been developed and optimized for different sample types. For instance, in the analysis of human urine for harmala alkaloids, SPE has been a traditional method, though newer microextraction techniques are also being explored. nih.gov
Table 2: SPE Method Performance for Harmala Alkaloids
| Parameter | Finding | Source |
|---|---|---|
| Sorbent Type | C18 | nih.gov |
| Preconcentration Factor | ~1000-fold (on-line SPE-CE-MS) | nih.gov |
| Limits of Detection (LODs) | 2 - 77 pg/mL (for standards) | nih.gov |
| Detected Concentration in Algae | 70 pg/mL (for harmane) | nih.gov |
| Application | Plant extracts, human urine | nih.govnih.gov |
Bioanalytical Methods for Detection of this compound-Derived Biomarkers
The analysis of biomarkers derived from this compound is essential for understanding its biological effects. A key class of such biomarkers are DNA adducts, which are formed when the compound or its metabolites covalently bind to DNA. The detection and quantification of these adducts can provide insights into the compound's genotoxic potential.
One of the major DNA adducts formed by 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is N-(deoxyguanosin-8-yl)-2-amino-3-methyl-9H-pyrido[2,3-b]indole. nih.gov This adduct has been identified and characterized using a combination of techniques, including HPLC, UV spectroscopy, and mass spectrometry. nih.gov
Bioanalytical workflows for DNA adducts often involve several steps:
DNA Isolation: Extraction of DNA from cells or tissues.
Enzymatic Hydrolysis: Digestion of the DNA into individual nucleosides.
Chromatographic Separation: Separation of the modified nucleosides (adducts) from the normal nucleosides, typically using UPLC. nih.gov
Mass Spectrometric Detection: Sensitive and specific detection of the adducts using tandem mass spectrometry (MS/MS). nih.gov
The ³²P-postlabelling assay is another highly sensitive method used to detect DNA adducts. nih.gov This technique involves enzymatically digesting the DNA, labeling the adducts with radioactive phosphorus (³²P), and then separating them using chromatography. nih.gov In studies with MeAαC, this method revealed the presence of two major adducts in primary rat hepatocytes. nih.gov
The development of robust bioanalytical methods is critical for assessing the levels of these biomarkers in biological samples. For example, treatment of primary rat hepatocytes with MeAαC resulted in detectable adduct levels of 9.8 fmol/µg DNA. nih.gov
Table 3: Research Findings on this compound-Derived Biomarkers
| Biomarker | Analytical Method(s) | Key Finding | Source |
|---|---|---|---|
| N-(deoxyguanosin-8-yl)-2-amino-3-methyl-9H-pyrido[2,3-b]indole | HPLC, UV spectroscopy, Mass Spectrometry, ³²P-postlabelling | Major DNA adduct formed in vitro and in vivo. | nih.gov |
| MeAαC-DNA adducts | ³²P-postlabelling with HPLC analysis | Two major adducts observed, accounting for 80% and 13% of total binding. | nih.gov |
Biological Activities and Pharmacological Investigations of 3 Methyl 9h Pyrido 2,3 B Indole and Its Derivatives
Mutagenic and Carcinogenic Activities of 3-Methyl-9H-pyrido[2,3-b]indole
This compound, also known as MeAαC, is a heterocyclic aromatic amine. It is recognized as a mutagenic and carcinogenic compound that is formed during the pyrolysis of proteins, such as in the cooking of food and the combustion of tobacco. nih.gov
In Vitro Genotoxicity Studies (e.g., Salmonella typhimurium Assay, DNA Damage, Chromosomal Aberrations, Sister Chromatid Exchanges)
The genotoxic potential of this compound and its related compounds has been evaluated in various in vitro systems. In the Salmonella typhimurium assay, a widely used test for detecting mutagenicity, the metabolite N-hydroxy-MeAαC demonstrated significant mutagenic activity in the TA98 strain, with a potency of 5070 revertants per microgram. This was more than 20 times the specific mutagenic activity of the parent compound, MeAαC, without the need for metabolic activation. nih.gov
Studies on the related compound 2-amino-9H-pyrido[2,3-b]indole (AαC) have provided further insights into the genotoxicity of this class of compounds. AαC has been shown to cause a dose-dependent induction of micronuclei in the human-derived hepatoma cell line HepG2. nih.gov Furthermore, it induced DNA damage in the single cell gel electrophoresis (SCGE) assay in peripheral human lymphocytes. nih.gov Investigations into the mechanisms of genotoxicity have revealed that the metabolic bio-activation of AαC can lead to oxidative DNA damage. nih.gov The formation of hydroxylated metabolites, particularly N-OH-AαC, was positively correlated with the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker of oxidative DNA damage. nih.gov
| Compound | Assay | Cell Line/Organism | Key Finding | Source |
|---|---|---|---|---|
| N-hydroxy-MeAαC | Salmonella typhimurium Assay | TA98 strain | 5070 revertants/microgram, >20x more mutagenic than parent compound | nih.gov |
| AαC | Micronucleus Test | HepG2 (human hepatoma) | Dose-dependent induction of micronuclei | nih.gov |
| AαC | Single Cell Gel Electrophoresis (SCGE) | Human peripheral lymphocytes | Significant DNA damage at high concentrations | nih.gov |
| AαC | Oxidative DNA Damage | HepG2 cells | Metabolic activation leads to oxidative DNA damage (8-OHdG formation) | nih.gov |
In Vivo Carcinogenicity Assessments in Experimental Models
The carcinogenic potential of this compound and related compounds has been assessed in various animal models. The related compound, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), a pyrolysis product of tryptophan, was studied in inbred ACI rats. nih.gov In this study, rats fed a diet containing 0.01% Trp-P-2 for 870 days developed liver tumors, including hemangioendothelial sarcoma and neoplastic liver nodules, particularly in female rats. nih.gov
Another related compound, 2-amino-9H-pyrido[2,3-b]indole (AαC), has been identified as a liver carcinogen in mice. nih.gov Furthermore, AαC has been shown to induce aberrant crypt foci, which are preneoplastic lesions in the colon of rodents. nih.govresearchgate.net In a study using multiple intestinal neoplasia (Min/+) mice, which are genetically predisposed to intestinal tumors, neonatal exposure to AαC increased the number and size of small intestinal tumors. researchgate.net In contrast, this compound (MeAαC) did not show a similar effect on intestinal tumorigenesis in this specific model. researchgate.net
Role as a Food-Borne Heterocyclic Amine and Component of Tobacco Smoke
This compound and its related compounds are classified as heterocyclic aromatic amines (HAAs), a group of chemicals formed during the high-temperature cooking of protein-rich foods such as meat and fish. nih.govnih.gov They are also significant components of tobacco smoke. nih.govnih.govnih.gov 2-Amino-9H-pyrido[2,3-b]indole (AαC) is notably abundant in mainstream tobacco smoke, with levels reported to be significantly higher than many other HAAs. nih.govnih.gov Urinary biomarker studies have confirmed that tobacco smoking is a major source of human exposure to AαC. nih.gov The presence of these carcinogenic compounds in both cooked foods and tobacco smoke highlights multiple routes of human exposure and underscores their potential contribution to the risk of developing various cancers. nih.govnih.govnih.gov
Neuropharmacological Research on Pyridoindole Derivatives, including those related to this compound
While the primary focus of research on this compound has been on its carcinogenic properties, the broader class of pyridoindole derivatives has been investigated for its neuropharmacological activities.
Interactions with Neurotransmitter Systems
Research into pyridoindole derivatives has explored their potential to interact with various neurotransmitter systems in the central nervous system. nih.gov Some studies have indicated that certain pyridoindole derivatives may possess properties that could influence mood and anxiety, suggesting potential interactions with neurotransmitter pathways involved in these processes. nih.gov For instance, the pyridoindole analog SL651498 has demonstrated anxiolytic-like activity in rodents, comparable to diazepam. nih.gov However, for some newer synthesized pyridoindole derivatives, such as SMe1EC2M3, the specific effects on neurotransmitter systems like norepinephrine (B1679862) or serotonin (B10506) remain to be fully elucidated. nih.gov The broader field of neuropharmacology investigates how various drugs and chemical compounds modulate neurotransmitter systems, including the dopaminergic, serotonergic, glutamatergic, and GABAergic systems, to influence brain function and behavior. researchgate.netapspublisher.com
Investigations into Neuroprotective Effects
The neuroprotective potential of pyridoindole derivatives has been a subject of significant research. One notable derivative, (-)-P7C3-S243, has demonstrated neuroprotective activity by protecting developing neurons in a mouse model of hippocampal neurogenesis. nih.gov This compound is recognized for its improved druglike properties, including being nontoxic, orally bioavailable, metabolically stable, and capable of crossing the blood-brain barrier. nih.gov In studies using a mouse model of Parkinson's disease, P7C3-S243 protected mature neurons within the substantia nigra. nih.gov Specifically, in a chronic dosing protocol with the neurotoxin MPTP, which typically causes about a 50% reduction in tyrosine hydroxylase positive (TH+) neurons, P7C3-S243 showed significant neuroprotective activity at a dose of 1 mg/kg/day and rescued over 85% of the TH+ neurons at a dose of 10 mg/kg/day. nih.gov
Furthermore, indole-based compounds have been evaluated for their ability to counteract oxidative stress, a key factor in neuronal damage. In studies using SH-SY5Y neuroblastoma cells, certain indole (B1671886) derivatives demonstrated significant neuroprotective properties by preserving cell viability in the presence of hydrogen peroxide (H₂O₂)-induced cytotoxicity. nih.gov For instance, after exposure to H₂O₂, which reduced cell viability to 52.28%, treatment with specific indole compounds significantly reduced cell mortality, with one compound preserving up to 89.41% of cell viability. nih.gov
Relevance to Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease, Essential Tremor)
The pyridoindole scaffold is of particular interest in the context of neurodegenerative diseases due to its presence in various biologically active molecules.
Alzheimer's Disease: Research has focused on the development of multi-target compounds for Alzheimer's disease (AD). The β-carboline (pyrido[3,4-b]indole) structure is recognized for its inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase-B (MAO-B), all of which are implicated in the pathology of AD. mdpi.com For example, a derivative named ZDWX-25, which is 1-(cyclopropanecarboxamido)-9H-pyrido[3,4-b]indole-7-carboxylic acid methyl ester, has shown potent inhibitory effects on GSK-3β and DYRK1A, two kinases involved in AD pathology, with IC₅₀ values of 71 ± 9 nM and 103 ± 4 nM, respectively. nih.gov Additionally, certain indole derivatives have been investigated for their ability to counteract Aβ-induced cytotoxicity in SH-SY5Y cells, a common model for AD research. nih.gov
Parkinson's Disease: As mentioned previously, the neuroprotective agent (-)-P7C3-S243, an aminopropyl carbazole, has shown significant efficacy in a mouse model of Parkinson's disease. nih.gov It protects mature neurons within the substantia nigra, the brain region primarily affected in Parkinson's disease. nih.gov At a dose of 10 mg/kg/day, it was able to rescue over 85% of the tyrosine hydroxylase-positive neurons from MPTP-induced cell death. nih.gov
Essential Tremor: Harmane, or 1-methyl-9H-pyrido[3,4-b]indole, a potent tremor-producing neurotoxin, has been linked to essential tremor (ET). nih.govnih.gov Studies have found significantly higher blood harmane concentrations in individuals with ET compared to control subjects. nih.gov One study reported that the median blood harmane concentration in ET cases was double that of controls (0.22 g−10/ml vs. 0.11 g−10/ml). nih.gov This association appears to be stable over time, as a follow-up study several years later confirmed the elevated harmane levels in the same ET patients. nih.gov The highest concentrations were observed in cases with a family history of the condition, suggesting a potential genetic component influencing the metabolism of this neurotoxin. nih.gov
Anticancer Potential of Pyridoindole Compounds
Cytotoxic Activity against Various Cancer Cell Lines
Derivatives of the pyridoindole scaffold have demonstrated significant cytotoxic activity across a broad range of human cancer cell lines. longdom.orgnih.govresearchgate.netnih.gov In one study, novel pyrido[3,4-b]indoles showed potent broad-spectrum anticancer activity. longdom.orgnih.govresearchgate.net The most active compound, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, exhibited IC₅₀ values as low as 80 nM for breast cancer cells and 130 nM for colon and melanoma cancer cells. longdom.orgnih.govresearchgate.net These compounds were tested against a panel of cell lines including HCT116 (colon), HPAC, MIA PaCa-2, Panc-1 (pancreatic), MCF-7, MDA-MB-468 (breast), A375, WM164 (melanoma), A549 (lung), and LNCaP, DU145, PC3 (prostate) cancer lines. longdom.orgnih.govresearchgate.net
Another class of derivatives, pyrido[2,3-f]indole-4,9-diones, also showed notable cytotoxicity. nih.gov Specifically, 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione displayed excellent cytotoxicity against human CNS tumor cell lines (XF 498) and human colon tumor cell lines (HCT 15), with ED₅₀ values of 0.006 µg/ml and 0.073 µg/ml, respectively. nih.gov
Furthermore, pyrido[2,3-b]indolizine derivatives have been identified as effective agents against colorectal cancer (CRC) cell lines. nih.gov The compound 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile was found to be active against all tested CRC cell lines at concentrations that were not cytotoxic to normal fibroblast cultures. nih.gov Cell cycle analysis indicated that these compounds can cause an accumulation of cells in the S and G2/M phases. nih.gov
Table 1: Cytotoxic Activity of Pyridoindole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀/ED₅₀) | Reference |
| 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole | HCT116 (Colon) | 0.13 µM | longdom.org |
| HPAC (Pancreatic) | 0.29 µM | longdom.org | |
| MIA PaCa-2 (Pancreatic) | 0.20 µM | longdom.org | |
| Panc-1 (Pancreatic) | 0.29 µM | longdom.org | |
| MCF-7 (Breast) | 0.26 µM | longdom.org | |
| MDA-MB-468 (Breast) | 0.08 µM | longdom.org | |
| A375 (Melanoma) | 0.23 µM | longdom.org | |
| WM164 (Melanoma) | 0.13 µM | longdom.org | |
| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | XF 498 (CNS Tumor) | 0.006 µg/ml | nih.gov |
| HCT 15 (Colon Tumor) | 0.073 µg/ml | nih.gov | |
| 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile | Colorectal Cancer Cell Lines | Active at non-cytotoxic concentrations for normal cells | nih.gov |
Inhibition of Tumor Growth in Preclinical Models
While extensive data on the in vivo inhibition of tumor growth for this compound itself is limited in the provided search results, the broader class of pyrido[3,4-b]indoles, which share the core structure, has shown promise in preclinical settings. nih.gov These compounds are being developed as new leads for therapeutics against a wide variety of cancers, including difficult-to-treat solid tumors like metastatic pancreatic cancer, non-small cell lung cancer, and triple-negative breast cancers. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of the MDM2-p53 pathway, a significant target in cancer therapy. nih.gov The promising in vitro cytotoxic activity of these compounds against numerous cancer cell lines suggests their potential for effective tumor growth inhibition in in vivo models, which is an active area of research.
Antimicrobial Activities of Pyridoindole Derivatives
The pyridoindole scaffold and its derivatives have been investigated for their potential as antimicrobial agents, showing efficacy against a range of pathogens.
Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)
Pyrido[2,3-b]indole derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria. bohrium.com A strategy to convert an azaindole scaffold, which was only active against Gram-positive bacteria, into a novel series of tricyclic pyrido[2,3-b]indole analogs resulted in compounds with potent activity against a range of multidrug-resistant Gram-negative pathogens. bohrium.com This was achieved by systematically fine-tuning the physicochemical properties of the molecules. bohrium.com The mechanism of action for these compounds involves targeting the bacterial type II topoisomerases, DNA gyrase (GyrA₂B₂) and Topoisomerase IV (ParC₂E₂). bohrium.com
In a separate study, a series of (E)-3-(2-morpholino-9H-pyrido[2,3-b]indol-3-yl)-1-phenylprop-2-en-1-one derivatives were synthesized and screened for their antibacterial activity against various bacterial strains. researchgate.net
Additionally, other indole derivatives have demonstrated significant antibacterial properties. For instance, certain indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties showed MIC values ranging from 3.125-50 µg/mL against S. aureus, MRSA, E. coli, and B. subtilis. turkjps.org Another study on 3-alkylidene-2-indolone derivatives found compounds with high antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Table 2: Antibacterial Activity of Selected Indole and Pyridoindole Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |
| Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 µg/mL | turkjps.org |
| 3-alkylidene-2-indolone derivatives | Staphylococcus aureus ATCC 6538, 4220, and MRSA ATCC 43300 | 0.5 μg/mL | mdpi.com |
| N-Derivatives of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | 0.004–0.03 mg/mL | mdpi.com |
Antiviral Properties
The pyridoindole nucleus is a key pharmacophore in the development of antiviral agents. While direct studies on the antiviral properties of this compound are not extensively documented, research on related indole and pyridoindole derivatives highlights the potential of this chemical class against a range of viruses.
A notable study focused on a series of water-soluble compounds with a chemical structure similar to arbidol, an antiviral drug. Within this series, a dihydrochloride (B599025) salt of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole demonstrated significant in vitro antiviral activity against SARS-CoV-2. nih.gov This compound completely inhibited viral replication at a concentration of 52.0 μM. nih.gov It also exhibited interferon-inducing activity and suppressed the formation of syncytia, which is crucial for viral spread. nih.gov
Furthermore, unsymmetrical methylene (B1212753) derivatives of indoles have been synthesized and evaluated for their antiviral efficacy. While the symmetrical counterparts were inactive, these unsymmetrical derivatives showed significant activity against Respiratory Syncytial Virus (RSV). nih.gov Some of these compounds also displayed moderate activity against Human Immunodeficiency Virus type 1 (HIV-1), Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie B2 virus (CVB-2). nih.gov
Another area of investigation involves pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives, which have been designed to target the RNA-dependent RNA polymerase (RdRp) of Flaviviridae viruses. A derivative with a nitro group at position 6 of the indole ring (compound 36) was particularly effective against Hepatitis C Virus (HCV) genotypes 1b and 1a, with EC50 values of 1.6 μM and 2.57 μΜ, respectively. mdpi.com This compound showed a high genetic barrier to resistance, a desirable characteristic for antiviral drugs. mdpi.com
These findings underscore the potential of the broader indole and pyridoindole scaffold in the discovery of new antiviral agents. The structural similarities suggest that derivatives of this compound could also exhibit antiviral activities, warranting further investigation.
Table 1: Antiviral Activity of Selected Indole and Pyridoindole Derivatives
| Compound/Derivative Class | Virus | Activity/Endpoint | Concentration | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition of replication | 52.0 μM | nih.gov |
| Unsymmetrical methylene derivatives of indoles | Respiratory Syncytial Virus (RSV) | Significant activity | Not specified | nih.gov |
| Unsymmetrical methylene derivatives of indoles | HIV-1, BVDV, YFV, CVB-2 | Moderate activity | Not specified | nih.gov |
| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivative (compound 36) | Hepatitis C Virus (HCV) Genotype 1b | EC50 | 1.6 μM | mdpi.com |
| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivative (compound 36) | Hepatitis C Virus (HCV) Genotype 1a | EC50 | 2.57 μΜ | mdpi.com |
Antioxidant and Anti-inflammatory Properties of Pyridoindole Derivatives
Inflammation and oxidative stress are interconnected pathological processes that contribute to a variety of chronic diseases. Pyridoindole derivatives have emerged as a class of compounds with the potential to modulate these processes.
A study on novel N-substituted indole derivatives demonstrated their potential as both antioxidant and anti-inflammatory agents. nih.gov Molecular docking studies suggested that these compounds could act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov In antioxidant assays, several of these derivatives showed potent activity, comparable to the standard antioxidant ascorbic acid. nih.gov Specifically, compounds 13b and 14b from this study were identified as highly potent against both acute and chronic inflammation. nih.gov
The antioxidant properties of pyridoindole derivatives are often attributed to their ability to scavenge free radicals. This activity is crucial in mitigating the cellular damage caused by reactive oxygen species (ROS), which are often overproduced during inflammation.
While direct experimental data on the antioxidant and anti-inflammatory properties of this compound is limited, the findings from related indole derivatives strongly suggest that this compound and its analogs could possess similar activities. The pyridoindole scaffold provides a rigid framework that can be functionalized to optimize interactions with biological targets involved in inflammation and oxidative stress.
Table 3: Antioxidant and Anti-inflammatory Activity of Selected N-Substituted Indole Derivatives
| Compound ID | Activity | Assay | Result | Reference |
| 11a, 11b, 14b | Antioxidant | DPPH assay | Potent activity | nih.gov |
| 11b, 13b, 14b | Antioxidant | Reducing power assay | Potent activity | nih.gov |
| 13b, 14b | Anti-inflammatory | Carrageenan-induced paw edema | Most potent | nih.gov |
| 13b, 14b | Anti-inflammatory | Formalin-induced inflammation | Most potent | nih.gov |
Antifilarial Activity Research on Pyridoindole Derivatives
Lymphatic filariasis, a debilitating parasitic disease, requires the development of new and effective therapeutic agents. The β-carboline scaffold, of which this compound is a member, has been investigated for its antiparasitic properties, including activity against filarial worms.
While direct studies on the antifilarial activity of this compound are scarce, research on related β-carboline derivatives has shown promise. For instance, various compounds containing the β-carboline ring system have been evaluated for their efficacy against different species of filarial nematodes.
In a broader context of antiparasitic activity, a series of piperazinyl-β-carboline-3-carboxamide derivatives were designed and synthesized, demonstrating potent anti-leishmanial activity against Leishmania infantum and Leishmania donovani. nih.gov Although leishmaniasis and filariasis are caused by different parasites, the efficacy of β-carboline derivatives against one type of protozoan parasite suggests potential activity against others, including filarial worms.
Furthermore, research on other heterocyclic compounds has identified promising antifilarial agents. For example, pyrimidine (B1678525) derivatives substituted with piperidine (B6355638) have shown filaricidal efficacy against the rodent filarial nematodes Acanthocheilonema viteae and Litomosoides carinii in in vivo studies. researchgate.net
The exploration of pyridoindole and β-carboline derivatives as antifilarial agents is an active area of research. The structural features of this compound make it a compelling candidate for future studies aimed at identifying novel antifilarial compounds.
Molecular and Cellular Mechanisms of Action of 3 Methyl 9h Pyrido 2,3 B Indole
Enzyme Inhibition Studies
The inhibitory effects of 3-Methyl-9H-pyrido[2,3-b]indole and its analogs on several key enzymes have been a subject of scientific investigation. These interactions are crucial in understanding the compound's pharmacological and toxicological profiles.
While direct studies on this compound are limited, research on the related β-carboline, norharmane, has shed light on its interaction with topoisomerase I. This enzyme plays a critical role in relaxing DNA supercoiling during replication and transcription. Norharmane has been shown to inhibit the activity of human DNA topoisomerase I. However, its inhibitory effect is less potent compared to other heterocyclic amines like Trp-P-1 and Trp-P-2, with a significantly higher ED50 value of 34.4 micrograms/ml required to inhibit 50% of the enzyme's activity in a relaxation assay. The inhibition of topoisomerase I by these compounds is thought to be linked to their ability to intercalate with DNA. ualberta.cascispace.com
Currently, there is a lack of specific research data detailing the direct inhibitory effects of this compound or norharmane on Protein Kinase C (PKC) isoforms. While the broader class of β-carboline alkaloids has been investigated for various kinase interactions, specific inhibitory concentrations and mechanisms for PKC remain to be elucidated for these particular compounds.
The biotransformation of this compound and related β-carbolines is significantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. The parent compound, norharmane, is extensively metabolized by several human CYP enzymes. The primary route of oxidation is carried out by CYP1A2 and CYP1A1, with minor contributions from CYP2D6, CYP2C19, and CYP2E1. nih.govacs.org
The major metabolites formed are 6-hydroxynorharman and 3-hydroxynorharman. nih.gov Specifically, 6-hydroxynorharman is efficiently produced by CYP1A1 and CYP1A2, while 3-hydroxynorharman formation is specific to these two enzymes. nih.gov Another metabolite, norharman-N(2)-oxide, is specifically produced by CYP2E1. nih.gov
In addition to being substrates, β-carbolines can also act as inhibitors of CYP enzymes. For instance, norharmane has been identified as a high-affinity ligand for steroidogenic cytochromes P450, namely CYP11 and CYP17.
| CYP Isozyme | Interaction with Norharmane | Metabolites Formed |
|---|---|---|
| CYP1A1 | Metabolism | 6-hydroxynorharman, 3-hydroxynorharman |
| CYP1A2 | Metabolism (Major) | 6-hydroxynorharman, 3-hydroxynorharman |
| CYP2D6 | Metabolism (Minor) | 6-hydroxynorharman |
| CYP2C19 | Metabolism (Minor) | 6-hydroxynorharman |
| CYP2E1 | Metabolism (Minor) | 6-hydroxynorharman, norharman-N(2)-oxide |
Norharmane, the parent compound of this compound, is a potent and reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). medchemexpress.com These enzymes are crucial for the metabolism of monoamine neurotransmitters. The inhibitory activity of norharmane is competitive for both isoforms. nih.gov
The IC50 values for norharmane have been reported to be 6.5 µM for MAO-A and 4.7 µM for MAO-B. medchemexpress.com Another study reported a Ki of 3.34 µM for MAO-A. selleckchem.com The potent inhibition of both MAO-A and MAO-B by norharmane suggests that it can significantly modulate the levels of monoamine neurotransmitters in the brain and peripheral tissues.
| Enzyme | Inhibitor | IC50 Value | Ki Value | Type of Inhibition |
|---|---|---|---|---|
| MAO-A | Norharmane | 6.5 µM | 3.34 µM | Reversible, Competitive |
| MAO-B | Norharmane | 4.7 µM | - | Reversible, Competitive |
DNA Intercalation and Effects on Gene Expression
This compound and its related compounds have been shown to interact with DNA, a mechanism that is central to their mutagenic and potential carcinogenic properties. The planar structure of these β-carbolines allows them to intercalate between the base pairs of the DNA double helix. nih.govoup.comnih.gov
Studies on norharmane have demonstrated that it binds to DNA, causing a significant quenching of its fluorescence and changes in its absorption spectrum. nih.govnih.gov Scatchard plot analysis revealed a dissociation constant (Kd) of 2.2 x 10^-5 M and an apparent number of binding sites of 0.13 per base. nih.govoup.comnih.gov Furthermore, agarose gel electrophoresis of circular DNA in the presence of norharmane showed that the compound causes an unwinding of the DNA double helix by approximately 17 degrees, a characteristic feature of DNA intercalators. nih.govoup.comnih.gov
In addition to intercalation, 2-amino-3-methyl-9H-pyrido[2,3-b]indole can form DNA adducts after metabolic activation by cytochrome P450 enzymes. nih.gov These adducts, primarily formed at the guanine base, can lead to mutations if not repaired. nih.gov
The interaction of these compounds with DNA can also affect gene expression. For instance, in midbrain neuronal cultures, harmane and norharmane have been shown to downregulate the expression of MAO-B. researchgate.netscispace.com
Interaction with Specific Molecular Targets and Biological Pathways
The biological activity of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is not intrinsic but is a consequence of its metabolic transformation within the body. smolecule.com This bioactivation process is a critical first step that dictates its interaction with molecular targets.
The primary pathway involves metabolic activation by cytochrome P450 (P450) enzymes, particularly CYP1A2. smolecule.com These enzymes catalyze the N-hydroxylation of the amino group, converting the parent compound into a reactive metabolite, N-hydroxy-2-amino-3-methyl-9H-pyrido[2,3-b]indole. smolecule.comnih.gov This reactive intermediate can be further processed by phase II enzymes, such as N-acetyltransferases (NAT) or sulfotransferases (SULT), to form unstable esters. nih.gov These esters can then spontaneously break down to form a highly reactive nitrenium ion. smolecule.com
This electrophilic nitrenium ion is the ultimate carcinogenic species that covalently binds to cellular nucleophiles, most significantly DNA. smolecule.comnih.gov The primary molecular target is the guanine base in DNA, leading to the formation of DNA adducts. nih.gov These adducts are lesions in the DNA that can disrupt its normal function.
The table below summarizes the key molecules and pathways involved in the bioactivation of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.
| Entity | Role | Description |
| Cytochrome P450 (CYP1A2) | Phase I Metabolizing Enzyme | Initiates the bioactivation by catalyzing N-hydroxylation of the parent compound. smolecule.com |
| N-acetyltransferases (NAT) | Phase II Metabolizing Enzyme | Can further activate the N-hydroxy metabolite to a more reactive form. nih.gov |
| Sulfotransferases (SULT) | Phase II Metabolizing Enzyme | Can further activate the N-hydroxy metabolite to a more reactive form. nih.gov |
| N-hydroxy metabolite | Reactive Intermediate | The product of P450 action, which is a key mutagenic intermediate. nih.gov |
| Nitrenium ion | Ultimate Carcinogen | A highly reactive electrophile that forms from the breakdown of metabolite esters and binds to DNA. smolecule.com |
| DNA (Guanine bases) | Primary Molecular Target | Covalently binds with the nitrenium ion to form DNA adducts. nih.gov |
Cellular Processes Affected by this compound (e.g., DNA replication, transcription)
The formation of DNA adducts by the reactive metabolites of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is the pivotal event that leads to disruptions in crucial cellular processes. smolecule.com These adducts are bulky lesions on the DNA strand that can physically obstruct the machinery involved in DNA replication and transcription.
During DNA replication, the DNA polymerase enzyme may stall at the site of an adduct or may misread the damaged guanine base, leading to the insertion of an incorrect base in the newly synthesized strand. If not repaired by the cell's DNA repair mechanisms, this misincorporation becomes a permanent mutation during the next round of replication. The accumulation of such mutations in critical genes, such as tumor suppressor genes or proto-oncogenes, is a hallmark of carcinogenesis. smolecule.com
Similarly, transcription, the process of reading a DNA template to synthesize RNA, can be hampered. The RNA polymerase may be blocked by the DNA adduct, preventing the expression of the affected gene. This can lead to a decrease or complete loss of function for essential proteins, disrupting normal cellular functions.
The significant cellular processes affected by the compound are detailed in the table below.
| Cellular Process | Effect | Mechanism |
| DNA Damage | Formation of DNA adducts | Covalent binding of reactive metabolites to DNA bases, primarily guanine. nih.gov |
| DNA Replication | Introduction of mutations | DNA polymerase can misread the damaged DNA template at the site of the adduct, leading to base-pair substitutions. smolecule.com |
| Transcription | Inhibition of gene expression | The presence of a bulky adduct on the DNA can physically block the progression of RNA polymerase. |
| Cell Cycle | Potential for arrest | While not directly demonstrated for this specific compound, related pyridoindoles have been shown to cause cell cycle arrest, suggesting a possible area for further investigation. nih.gov |
| Mutagenesis | Induction of genetic mutations | The formation of DNA adducts and subsequent errors in DNA replication lead to a higher frequency of mutations. smolecule.com |
Metabolism, Pharmacokinetics, and Toxicological Research of 3 Methyl 9h Pyrido 2,3 B Indole
In Vivo Metabolism Studies of 3-Methyl-9H-pyrido[2,3-b]indole
There is a lack of specific published studies detailing the in vivo metabolism of this compound in any animal model or in humans. Consequently, information regarding its Phase I and Phase II metabolites and excretion pathways is not available.
Identification of Phase I Metabolites (e.g., Hydroxylated Metabolites)
No studies have been identified that report the formation of hydroxylated or other Phase I metabolites of this compound in vivo.
Characterization of Phase II Conjugated Metabolites (e.g., Glucuronides, Sulfates)
There are no available data on the characterization of glucuronide, sulfate, or other Phase II conjugates of this compound in vivo.
Excretion Pathways and Mass Balance Studies
Information regarding the excretion routes (urine, feces, bile) and mass balance of this compound following in vivo administration has not been reported in the scientific literature.
In Vitro Metabolism Studies of this compound
Specific in vitro studies using liver microsomes or other cellular systems to investigate the metabolism of this compound are not found in the available scientific literature.
Role of Hepatic Microsomes in Biotransformation
While hepatic microsomes are the primary system for studying the in vitro metabolism of xenobiotics, no published research specifically documents their role in the biotransformation of this compound.
Specific Cytochrome P450 Isoform Involvement in Activation and Detoxification (e.g., CYP1A2, CYP2A)
The specific cytochrome P450 isoforms responsible for the potential activation or detoxification of this compound have not been identified. While research on other compounds like 3-methylindole (B30407) implicates CYP2A6 and CYP2E1, and studies on AαC point to the involvement of other P450s, this information cannot be directly applied to the title compound without experimental verification. nih.gov
Pharmacokinetic Profiles and Distribution in Biological Systems
The study of a compound's pharmacokinetics, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding its biological effects.
Tissue Distribution Studies (e.g., Brain, Adrenal Gland)
Detailed studies specifically outlining the distribution of this compound in the brain and adrenal glands are not extensively available in the public domain. However, research on related heterocyclic amines (HAs) provides some general insights. For instance, the genotoxic effects of the related compound 2-amino-9H-pyrido[2,3-b]indole (AαC) have been primarily observed in the liver, with lower levels of DNA adducts detected in the lungs and colon of rodents. nih.gov This suggests that the liver is a major site of metabolism and potential toxicity for this class of compounds. The distribution of HAs is influenced by factors such as blood flow and the chemical properties of the compound.
Factors Influencing Bioavailability
The bioavailability of a compound, or the fraction of an administered dose that reaches the systemic circulation, is influenced by various factors. For orally ingested compounds like this compound, which can be formed in cooked meats, these factors include:
First-Pass Metabolism: After absorption from the gastrointestinal tract, a compound passes through the liver before entering the systemic circulation. The liver contains enzymes, such as cytochrome P450s, that can metabolize and break down the compound, reducing its bioavailability. nih.govnih.gov The metabolism of heterocyclic amines is a key factor in both their detoxification and their activation into genotoxic metabolites. nih.gov
Gut Microbiota: The microorganisms in the digestive system can also metabolize heterocyclic amines, potentially altering their structure and subsequent bioavailability and toxicity. news-medical.net
Physicochemical Properties: The solubility, lipophilicity (fat-solubility), and molecular size of the compound influence its ability to be absorbed across the intestinal wall.
Dietary Components: Other components in food can interact with heterocyclic amines and affect their absorption. For example, certain flavonoids found in plants have been studied for their potential to inhibit the formation and activity of HAAs. news-medical.net
Toxicological Profile and Safety Assessments of this compound
The toxicological profile of this compound has been evaluated by several regulatory and research bodies.
Carcinogenic Classification and Risk Assessment (e.g., IARC Classification, Proposition 65 Listing)
The International Agency for Research on Cancer (IARC), a part of the World Health Organization, has classified 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans". inchem.orgnih.govjakami.de This classification is based on sufficient evidence of carcinogenicity in experimental animals, as human data from case reports or epidemiological studies were not available for evaluation. inchem.org In studies with mice, oral administration of MeA-α-C led to the development of haemangioendothelial sarcomas at various sites, as well as hepatocellular adenomas and carcinomas. inchem.org
In the United States, the state of California has listed 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) as a chemical known to the state to cause cancer under the Safe Drinking Water and Toxic Enforcement Act of 1986, also known as Proposition 65 . ca.govca.gov
Carcinogenic Classification of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole
| Classification Body | Classification | Details |
| IARC | Group 2B | Possibly carcinogenic to humans. inchem.orgnih.govjakami.de |
| California Proposition 65 | Known to cause cancer | Listed under the Safe Drinking Water and Toxic Enforcement Act of 1986. ca.govca.gov |
Mutation Data and Genotoxic Hazard Evaluation
This compound is a mutagen, meaning it can cause changes in the genetic material (DNA). Its genotoxicity is a key aspect of its carcinogenic potential. inchem.org
Research has shown that MeA-α-C requires metabolic activation to exert its genotoxic effects. inchem.org This process involves enzymes in the body, primarily cytochrome P450s, which convert the compound into reactive metabolites. nih.gov These metabolites can then bind to DNA, forming DNA adducts. If these adducts are not repaired by the cell's DNA repair mechanisms, they can lead to mutations during DNA replication, which can contribute to the development of cancer. sigmaaldrich.com
Studies have demonstrated the mutagenic activity of MeA-α-C in various testing systems:
It induced DNA damage in Bacillus subtilis. inchem.org
It was mutagenic in Salmonella typhimurium in the presence of a metabolic activation system. inchem.org
It gave positive results in the wing spot test in Drosophila melanogaster (fruit fly). inchem.org
In cultured Chinese hamster lung cells, it induced chromosomal aberrations in the presence of a metabolic activation system and polyploidy (an abnormal number of chromosome sets) in its absence. inchem.org
The related compound, 2-amino-9H-pyrido[2,3-b]indole (AαC), has also been shown to be genotoxic, causing DNA adduct formation, particularly in the liver of rodents. nih.gov
Genotoxicity of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole
| Test System | Result | Reference |
| Bacillus subtilis (DNA damage) | Induced DNA damage | inchem.org |
| Salmonella typhimurium (mutagenicity) | Mutagenic with metabolic activation | inchem.org |
| Drosophila melanogaster (wing spot test) | Positive | inchem.org |
| Chinese hamster lung cells (chromosomal aberrations) | Induced with metabolic activation | inchem.org |
| Chinese hamster lung cells (polyploidy) | Induced without metabolic activation | inchem.org |
Structure Activity Relationship and Computational Studies of 3 Methyl 9h Pyrido 2,3 B Indole Analogs
Structure-Activity Relationship (SAR) Investigations of 3-Methyl-9H-pyrido[2,3-b]indole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the specific features of a molecule contribute to its biological activity. For the 9H-pyrido[2,3-b]indole scaffold, these investigations have been crucial in identifying key structural motifs that govern their efficacy and function.
Impact of Substituents on Biological Activities
The 9H-pyrido[2,3-b]indole (α-carboline) core is a versatile scaffold whose biological activity can be significantly modulated by the introduction of various substituents. conicet.gov.ar The parent compound, 2-amino-9H-pyrido[2,3-b]indole (AαC), and its derivative, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), are heterocyclic aromatic amines that can be formed during the high-temperature cooking of protein-rich foods and are also found in tobacco smoke. nih.govwho.int The metabolism and potential carcinogenicity of these compounds are of significant interest. nih.govnih.gov The bioactivation of MeAαC is a critical step in its mechanism of action, often involving enzymatic processes. nih.gov
In the context of antibacterial agents, a series of pyrido[2,3-b]indole derivatives were developed to target bacterial DNA gyrase and topoisomerase IV. bohrium.comnih.gov The strategic introduction of different substituents, such as a 3-aminopyrazole (B16455) group, onto the pyrido[2,3-b]indole scaffold was shown to be effective in blocking Gram-negative bacterial strains. nih.gov The exploration of substituents at the 3-position of the scaffold was a key aspect of the optimization process. bohrium.com
Furthermore, the introduction of substituents can dramatically alter the photophysical properties of the pyrido[2,3-b]indole core, turning them into fluorescent probes. researchgate.net The creation of "push-pull" systems, by adding electron-donating and electron-withdrawing groups, can lead to compounds with significant solvatochromic effects, making them sensitive to their microenvironment's polarity. researchgate.net
Optimization of Pharmacological Profiles through Structural Modification
The primary goal of structural modification in drug discovery is to enhance a compound's pharmacological profile, which includes improving potency, increasing selectivity, and ensuring favorable metabolic properties. For pyrido[2,3-b]indole derivatives, optimization strategies have focused on enhancing their desired biological effects while minimizing off-target toxicity.
A key strategy involves the strategic modification of the scaffold to improve interactions with a specific biological target. In the development of antibacterial agents targeting DNA gyrase and topoisomerase IV, a rigid tricyclic pyrido[2,3-b]indole scaffold was identified as a promising starting point. bohrium.com The subsequent optimization focused on modifying substituents to enhance binding to the enzyme-DNA complex, leading to improved antibacterial activity against challenging Gram-negative pathogens. bohrium.comnih.gov
In the pursuit of cytotoxic agents, structural modifications have aimed to increase DNA interaction and topoisomerase II inhibition. While the 6H-indolo[2,3-b]quinoline core has a certain level of activity, methylation to form the 5-methyl-5H-indolo[2,3-b]quinoline (neocryptolepine) scaffold significantly increases basicity and the ability to be protonated under physiological conditions, which enhances DNA binding and cytotoxicity. conicet.gov.ar This demonstrates how subtle changes to the core structure and its substituents can lead to a more potent pharmacological agent. The optimization of these "drug-like" properties is a critical step toward developing a viable therapeutic. conicet.gov.ar
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing powerful methods to predict and explain the behavior of molecules. For the this compound scaffold and its analogs, computational approaches are used to elucidate binding modes, predict activity, and understand the electronic properties that drive their function.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug (ligand) binds to a protein target.
For derivatives of the related heterocyclic aromatic amine PhIP, molecular docking simulations have shown that it and its metabolites can bind to the androgen receptor (AR) with affinities comparable to the natural ligand, dihydrotestosterone (B1667394) (DHT). nih.gov This binding was predicted to occur in the native AR binding cavity, providing a structural hypothesis for its observed endocrine-disrupting activity. nih.gov
In the development of antibacterial agents, docking studies have been instrumental. For a series of pyrido[2,3-b]indole derivatives designed to inhibit bacterial DNA gyrase and topoisomerase IV, docking helps to visualize how the compounds fit into the enzyme's active site. bohrium.comnih.gov These studies can rationalize the observed SAR, explaining why certain substituents enhance activity by forming specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the target protein.
Similarly, in the search for novel inhibitors of enzymes relevant to food safety, docking has been used to compare the binding of xanthene dyes and their degradation products to enzymes like lysozyme. science.gov Such studies can reveal that while different molecules may bind to the same site, the specific interactions responsible for binding can differ, which is crucial for understanding their inhibitory mechanisms. science.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models have been developed for various classes of heterocyclic compounds to predict their therapeutic or toxic effects. For example, a QSAR analysis was performed on a series of alkylbenzenes to predict their metabolism by human cytochrome P450 2E1. nih.gov In the field of anticancer drug design, 2D and 3D-QSAR approaches have been applied to quinoline-based derivatives to build models that correlate structural features with α-glucosidase inhibitory activity. researchgate.net These models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
While specific QSAR models focused solely on this compound were not prominently found, the general methodology is highly applicable. For instance, QSAR models for carcinogenic aromatic amines have been developed to predict their potency based on molecular descriptors, which can include electronic, steric, and hydrophobic parameters. science.gov Such models are valuable for risk assessment of compounds like MeAαC.
| QSAR Model Type | Application Area | Key Descriptors | Predicted Endpoint | Reference |
|---|---|---|---|---|
| HQSAR/CoMSIA | Anticancer (α-glucosidase) | Atomic Contributions, Steric, Electrostatic, Hydrophobic | IC50 | researchgate.net |
| GEP/MLP | Carcinogenicity | Molecular Descriptors (e.g., electronic, topological) | Carcinogenic Potency | science.gov |
| Quantum Chemical | Anti-HIV | Quantum Chemical Descriptors | Activity | iscbindia.com |
Theoretical Studies on Electronic Properties and Interactions
Theoretical studies, often employing methods like Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. These calculations can determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of excited states.
For 9H-pyrido[2,3-b]indole (α-carboline) and its derivatives, theoretical calculations have been essential for understanding their photophysical properties. researchgate.netresearcher.life Studies have shown that the pyrrole (B145914) nitrogen acts as a π-donor while the pyridine (B92270) nitrogen is both a σ- and π-acceptor. thieme-connect.de The highest electron density is found at the C3 position, which aligns with experimental observations of its reactivity towards electrophiles. thieme-connect.de
Future Research Directions and Therapeutic Potential of 3 Methyl 9h Pyrido 2,3 B Indole Research
Development of Novel Pyridoindole-Based Therapeutic Agents
A major focus of future research will be the design and synthesis of new pyridoindole derivatives with improved therapeutic indices. This includes the development of more potent and selective anticancer agents with reduced toxicity to normal cells. nih.gov The exploration of this scaffold for treating neurodegenerative diseases and as novel antimicrobial agents also holds significant promise. nih.gov
Advanced Studies on Mechanisms of Toxicity and Detoxification
Further research is needed to fully understand the mechanisms by which 3-Methyl-9H-pyrido[2,3-b]indole and related compounds exert their toxic effects. This includes more detailed studies on their metabolic pathways, the specific DNA adducts they form, and the cellular repair mechanisms involved. Understanding these processes is crucial for developing strategies to mitigate their harmful effects.
Application of this compound as a Research Probe in Chemical Biology
The development of functionalized this compound derivatives as chemical probes will continue to be an important area of research. These tools can be used to study complex biological processes, identify new drug targets, and elucidate the mechanisms of action of bioactive molecules.
Emerging Research Areas in Pyridoindole Chemistry
New synthetic methodologies are constantly being developed that will allow for more efficient and diverse synthesis of pyridoindole derivatives. bioengineer.org This will open up new possibilities for exploring the chemical space around this scaffold and discovering novel compounds with unique biological properties. Furthermore, the investigation of marine organisms, which are a rich source of complex alkaloids, may lead to the discovery of new, naturally occurring pyridoindoles with therapeutic potential. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-9H-pyrido[2,3-b]indole and its derivatives?
- Methodological Answer : Pd-catalyzed amidation and cyclization are widely used for synthesizing pyridoindoles. For example, 9-alkyl derivatives (e.g., 9-hexyl or 9-butyl analogs) are synthesized via palladium-mediated coupling, followed by cyclization under basic conditions. Key characterization involves IR, -NMR, -NMR, and LC-MS (e.g., m/z = 316 for CHN) .
Q. How can structural discrepancies in synthesized derivatives be resolved using spectroscopic data?
- Methodological Answer : Discrepancies in -NMR peaks (e.g., δ 8.64 ppm for aromatic protons vs. δ 4.59 ppm for ethyl groups) or IR absorption bands (e.g., 2924 cm for alkyl chains vs. 1672 cm for carbonyl groups) must be cross-validated with computational data (e.g., molecular formula mass percentages: C, 79.97% theoretical vs. 79.85% experimental) .
Q. What analytical methods are recommended for detecting trace levels of this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) at 228 nm is effective for quantifying this compound and its hydroxylated metabolites. LC-MS in positive ion mode (e.g., m/z = 351 for MeAαC derivatives) enhances sensitivity .
Advanced Research Questions
Q. How do human xenobiotic-metabolizing enzymes influence the mutagenicity of this compound?
- Methodological Answer : Recombinant systems expressing human CYP1A2 and SULT1A1 are critical for studying bioactivation. For example, co-expression of CYP1A2 and SULT1A1 in V79 cells induces hprt locus mutations at 30 nM MeAαC, while NAT1/2-expressing systems show negligible activity. Mutagenicity assays in S. typhimurium TA1538 strains confirm SULT1A1-dependent activation of N-OH-MeAαC .
Q. What experimental designs address contradictions in organ-specific carcinogenicity data for this compound?
- Methodological Answer : Dose-response studies in male F344 rats reveal hepatocellular carcinomas (25–30% incidence at 0.01–0.02% dietary levels) but no intestinal tract effects. Contrastingly, AαC induces DNA adducts and aberrant crypt foci in colons. Use isoform-specific enzyme inhibitors (e.g., CYP1A2 inhibitors) to dissect metabolic pathways driving tissue-specific toxicity .
Q. How do substituents on the pyridoindole core affect DNA intercalation and cytotoxicity?
- Methodological Answer : Electrophoretic mobility shift assays (EMSAs) and linear dichroism measurements show that planar derivatives (e.g., ethyl or trifluoromethyl groups at position 3) enhance DNA intercalation. For example, 2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole exhibits stronger cytotoxicity (IC < 10 µM) via groove-binding, validated by hypochromicity in UV-vis spectra .
Q. What strategies mitigate instability of sulfated metabolites (e.g., AαC-3-O-SOH) during in vitro assays?
- Methodological Answer : Stabilize sulfated adducts using cryopreservation (-80°C) and protease inhibitors (e.g., PMSF) in hepatocyte lysates. LC-MS/MS with stable isotope-labeled internal standards (e.g., -AαC) improves quantification accuracy for labile metabolites .
Data Contradiction Analysis
Q. Why do some studies report negligible intestinal carcinogenicity for MeAαC despite strong hepatic effects?
- Resolution : Species-specific differences in enzyme expression (e.g., rodent vs. human SULT1A1 activity) and metabolite stability (e.g., rapid detoxification of N-OH-MeAαC in the gut via glucuronidation) explain this discrepancy. Use humanized mouse models or organoids to validate metabolic pathways .
Q. How to reconcile conflicting mutagenicity data for hydroxylated MeAαC metabolites?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
